Disperse orange 25

Übersicht

Beschreibung

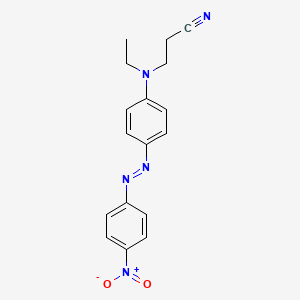

Disperse Orange 25 is an azo dye that is a non-ionic, aromatic compound . It can be used in p-type semiconductors and can improve the photo-thermal properties of electrochemical devices . Its stable chemical structure and large dipole moment make it useful as a non-linear optical (NLO) material .

Molecular Structure Analysis

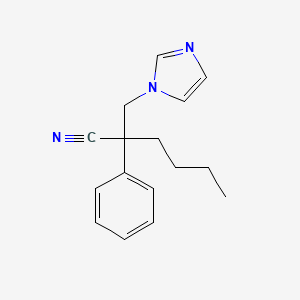

Disperse Orange 25, also known as 4-[N-(2-cyanoethyl)-N-ethylamino]-4′-nitroazobenzene, contains two aromatic rings, both of which are connected with a nitrogen-containing group . Its molecular structure was optimized using the Dmol module in the Materials Studio software .

Chemical Reactions Analysis

The degradation mechanism of Disperse Orange 25 in supercritical water oxidation has been investigated using molecular dynamic simulations based on the reactive force field . The aromatic rings in Disperse Orange 25 could be attacked by hydroxyl radical, oxygen molecule, and hydroxyl radical together with oxygen molecule, respectively, which caused the aromatic ring-opening reaction to happen mainly through three different pathways .

Wissenschaftliche Forschungsanwendungen

Supercritical Water Oxidation (SCWO)

Disperse Orange 25 (DO25): has been studied for its degradation mechanism in supercritical water oxidation. This process is significant for treating non-biodegradable wastewater, such as dyeing wastewater, which contains DO25 as a main component . The SCWO process involves the use of water at supercritical conditions, where it acts as a solvent with high diffusivity and excellent transport properties, facilitating the breakdown of complex molecules like DO25 .

Nonlinear Optical Material

DO25 is recognized for its stable chemical structure and large dipole moment, making it an excellent candidate for nonlinear optical (NLO) materials. It has been used in various matrices to study its optical responses, such as optical bistability and Z-Scan techniques, which are crucial for applications like optical switches and data storage .

Dyeing Wastewater Component

As a dye, DO25 is a primary component in dyeing wastewater. Its presence in wastewater is a concern due to its complex structure and resistance to biodegradation. Research into the degradation of DO25 is essential for developing effective wastewater treatment methods .

Photo-Thermal Properties in Electrochemical Devices

The photo-thermal properties of DO25 can be harnessed to improve the performance of electrochemical devices. Its application in p-type semiconductors has been explored to enhance the efficiency of these devices .

Non-Ionic Aromatic Compound for P-Type Semiconductors

DO25’s non-ionic, aromatic nature allows it to be used in p-type semiconductors. Its incorporation into semiconductor materials can influence the electronic properties and performance of the semiconductor devices .

Enhancement of Non-Linear Optical Responses

The matrix effect on DO25’s nonlinear optical responses has been investigated, showing that its doping in polymers like PVP and PMMA can significantly affect the efficiency and stability of the nonlinear responses. This is important for the development of materials with specific optical properties .

Eigenschaften

IUPAC Name |

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPPPAFDNHYXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051999 | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disperse orange 25 | |

CAS RN |

31482-56-1, 12223-19-7, 12223-22-2 | |

| Record name | Disperse Orange 25 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31482-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse orange 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

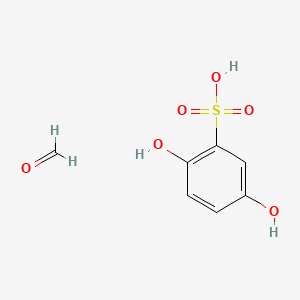

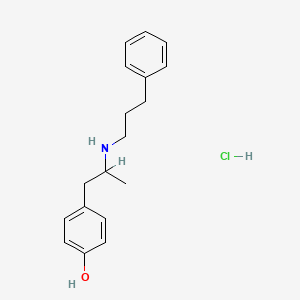

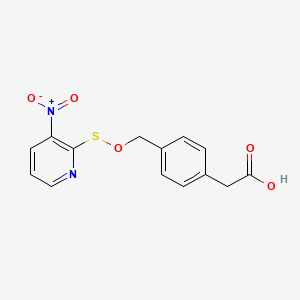

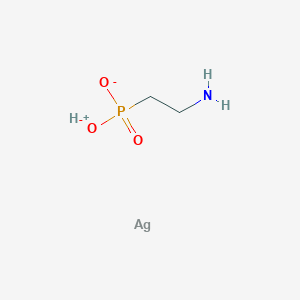

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Disperse Orange 25?

A1: Disperse Orange 25 has the molecular formula C18H19N5O3 and a molecular weight of 353.38 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize Disperse Orange 25?

A2: Researchers frequently employ UV-Vis, FTIR, and Resonance Raman spectroscopy to characterize Disperse Orange 25. UV-Vis spectroscopy helps determine the dye's absorbance characteristics [, ]. FTIR provides insights into the functional groups present in the molecule [, ]. Resonance Raman spectroscopy, particularly valuable for studying dye adsorption, reveals information about the molecule's vibrational modes [].

Q3: How does the presence of Disperse Orange 25 affect the properties of polymer-dispersed liquid crystals (PDLCs)?

A3: Research indicates that doping PDLCs with Disperse Orange 25 can enhance their morphological, electro-optical, and dielectric properties []. This effect is attributed to the dye's interaction with the liquid crystal droplets within the polymer matrix.

Q4: How stable is Disperse Orange 25 in different polymer matrices?

A4: Studies on Disperse Orange 25 incorporated into various polymer matrices, such as PMMA, PC, and PI, reveal that the choice of matrix significantly influences the dye's thermal and temporal stability []. For instance, Disperse Orange 25 embedded in PI exhibits superior long-term stability compared to PMMA [].

Q5: Can Disperse Orange 25 be used as a probe molecule to study surface acidity?

A5: Yes, Resonance Raman studies show that while Disperse Orange 25 is physisorbed on SiO2, it undergoes protonation upon adsorption on SiO2Al2O3 or H-mordenite []. This behavior makes it a valuable probe for investigating Brønsted acidic sites on oxide surfaces [].

Q6: Have there been any molecular dynamics simulations conducted to understand the degradation mechanism of Disperse Orange 25?

A6: Yes, researchers have employed molecular dynamics simulations with reactive force fields to gain deeper insights into the degradation pathways of Disperse Orange 25 in supercritical water oxidation processes [].

Q7: What are the environmental concerns associated with Disperse Orange 25?

A7: As a widely used textile dye, Disperse Orange 25 raises concerns about its presence in wastewater. This dye, being recalcitrant, poses a challenge for conventional wastewater treatment methods [].

Q8: What methods have been explored for the removal of Disperse Orange 25 from wastewater?

A8: Researchers are actively investigating various techniques to remove Disperse Orange 25 from wastewater. These include adsorption using activated carbon [, , ], biodegradation using microorganisms [, ], advanced oxidation processes [, ], and photodegradation using TiO2 nanoparticles [, ].

Q9: How effective are cenospheres in removing Disperse Orange 25 from wastewater?

A9: Studies demonstrate that modified cenospheres derived from coal fly ash show promise as a low-cost adsorbent for removing Disperse Orange 25 from aqueous solutions [, ]. The adsorption process follows the pseudo-second-order kinetic model, indicating chemisorption [, ].

Q10: Can zeolite synthesized from cenospheres effectively treat wastewater containing Disperse Orange 25?

A10: Yes, research indicates that zeolite derived from cenospheres effectively removes Disperse Orange 25 from wastewater []. Optimization studies using response surface methodology highlight the influence of factors such as contact time, dye concentration, and pH on dye removal efficiency [].

Q11: What is the solubility behavior of Disperse Orange 25 in supercritical carbon dioxide?

A11: Research shows that Disperse Orange 25 exhibits solubility in supercritical carbon dioxide (CO2), with pressure and temperature significantly influencing its solubility []. This property has implications for supercritical fluid dyeing processes, where the dye is dissolved in supercritical CO2 and then transferred to the polyester fibers [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)

![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)